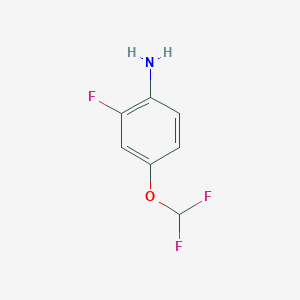![molecular formula C15H15BrN2O2S B2533749 5-bromo-N-[4-(tiofen-2-il)oxan-4-il]piridina-3-carboxamida CAS No. 2034235-63-5](/img/structure/B2533749.png)
5-bromo-N-[4-(tiofen-2-il)oxan-4-il]piridina-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-[4-(thiophen-2-yl)oxan-4-yl]pyridine-3-carboxamide is a complex organic compound that features a bromine atom, a thiophene ring, and a pyridine carboxamide group
Aplicaciones Científicas De Investigación
5-bromo-N-[4-(thiophen-2-yl)oxan-4-yl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[4-(thiophen-2-yl)oxan-4-yl]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene and pyridine intermediates. One common method involves the bromination of thiophene to obtain 5-bromo-2-thiophenecarboxaldehyde . This intermediate is then subjected to a series of reactions, including condensation and cyclization, to form the desired oxan-4-yl and pyridine-3-carboxamide groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-N-[4-(thiophen-2-yl)oxan-4-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while substitution of the bromine atom can result in various substituted derivatives.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-[4-(thiophen-2-yl)oxan-4-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The thiophene and pyridine rings can engage in π-π stacking interactions with aromatic residues in proteins, while the carboxamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5-bromo-2-thiophenecarboxaldehyde: Shares the thiophene and bromine moieties but lacks the pyridine and oxan-4-yl groups.
N-(4-(5-bromo-thiophen-2-yl)-thiazol-2-yl)-acetamide: Contains a similar thiophene and bromine structure but has a thiazole ring instead of pyridine.
Uniqueness
5-bromo-N-[4-(thiophen-2-yl)oxan-4-yl]pyridine-3-carboxamide is unique due to its combination of a brominated thiophene ring, an oxan-4-yl group, and a pyridine carboxamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Propiedades
IUPAC Name |
5-bromo-N-(4-thiophen-2-yloxan-4-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2S/c16-12-8-11(9-17-10-12)14(19)18-15(3-5-20-6-4-15)13-2-1-7-21-13/h1-2,7-10H,3-6H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKXAJSJRORIDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)NC(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
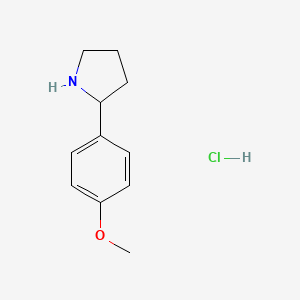
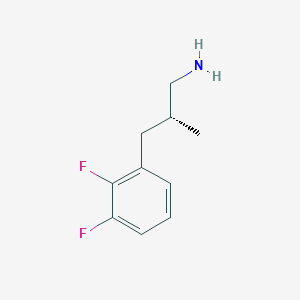
![1-(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-N-[(2-methylthiophen-3-yl)methyl]methanamine;hydrochloride](/img/structure/B2533671.png)
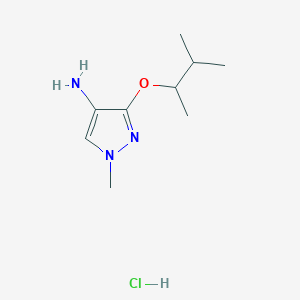
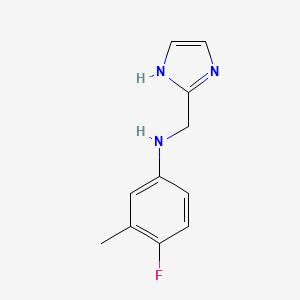
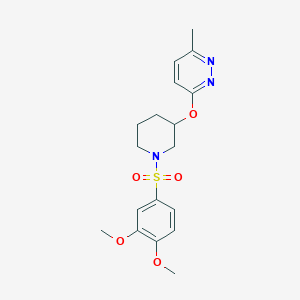
![2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2533677.png)
![3-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/new.no-structure.jpg)
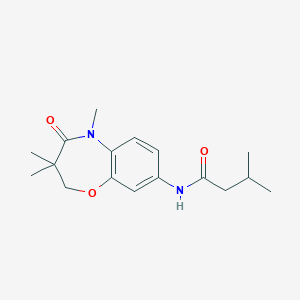
![2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2533682.png)
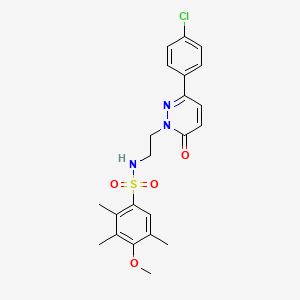
![Tert-butyl N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate;hydrochloride](/img/structure/B2533684.png)
![2-Amino-5-{[2-(diethylamino)ethyl]amino}benzamide](/img/structure/B2533687.png)
